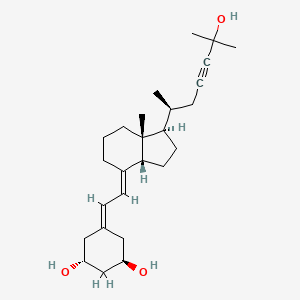
19-Nor-14,20-bisepi-23-yne-1,25 dihydroxyvitamin D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
19-Nor-14,20-bisepi-23-yne-1,25 dihydroxyvitamin D3 is a vitamin D.
Wissenschaftliche Forschungsanwendungen
Photoprotective Properties
19-Nor-14,20-bisepi-23-yne-1,25 dihydroxyvitamin D3 (TX 527) has shown promising results as a photoprotective agent. Studies have demonstrated its ability to significantly reduce UVB-induced apoptosis and interleukin-6 production in human keratinocytes, making it a potential candidate for skin protection against UVB radiation (Haes et al., 2004).
Antiproliferative Effects
This compound has exhibited enhanced antiproliferative effects, which are at least 10-fold more potent compared to the traditional form of Vitamin D3, 1,25-(OH)2D3. These properties are significant in the context of cancer research and potential therapeutic applications (Eelen et al., 2005).
Immune Modulation
TX 527 has been effective in modulating immune responses, with a study showing its capacity to decrease disease severity in experimental autoimmune encephalomyelitis and preserve bone mineral content in combination with bisphosphonate (van Etten et al., 2003).
Enhanced VDR-Coactivator Interactions
Research has indicated that the superagonistic activity of 19-Nor-14,20-bisepi-23-yne-1,25 dihydroxyvitamin D3 is due to its ability to induce stronger vitamin D receptor (VDR)-coactivator interactions compared to 1,25-(OH)2D3. This finding suggests its potential in regulating gene expression related to VDR (Eelen et al., 2005).
Inhibition of Cancer Cell Growth
Studies have shown the compound's ability to inhibit the growth of human breast cancer cells both in vitro and in vivo, suggesting its potential as a therapeutic agent in treating hyperproliferative diseases like breast cancer (Verlinden et al., 2000).
Eigenschaften
Produktname |
19-Nor-14,20-bisepi-23-yne-1,25 dihydroxyvitamin D3 |
|---|---|
Molekularformel |
C26H40O3 |
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
(1R,3R)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(2S)-6-hydroxy-6-methylhept-4-yn-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol |
InChI |
InChI=1S/C26H40O3/c1-18(7-5-13-25(2,3)29)23-11-12-24-20(8-6-14-26(23,24)4)10-9-19-15-21(27)17-22(28)16-19/h9-10,18,21-24,27-29H,6-8,11-12,14-17H2,1-4H3/b20-10+/t18-,21+,22+,23+,24+,26+/m0/s1 |
InChI-Schlüssel |
HHGRMHMXKPQNGF-ZCZQXKTASA-N |
Isomerische SMILES |
C[C@@H](CC#CC(C)(C)O)[C@H]1CC[C@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O)O)C |
Kanonische SMILES |
CC(CC#CC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C |
Synonyme |
(7E)-19-nor-9,10-seco-14bet-cholesta-5,7-dien-23-yne-, 1alpha, 3beta, 25-triol inecalcitol TX 522 TX 527 TX-522 TX-527 TX527 cpd |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






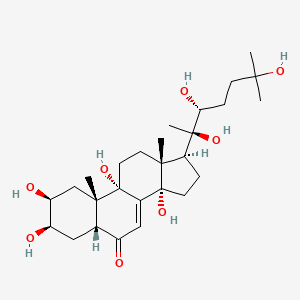

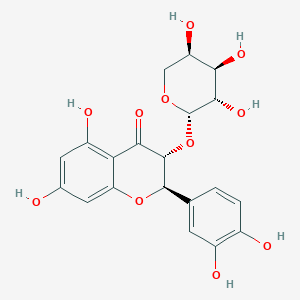
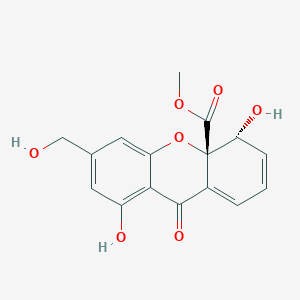
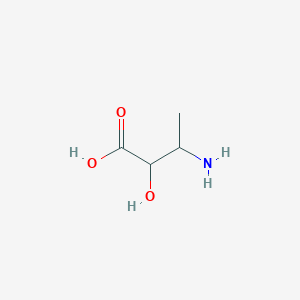
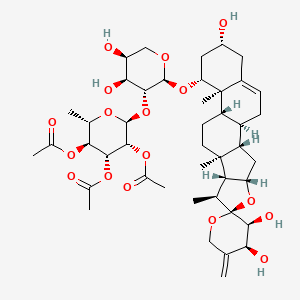
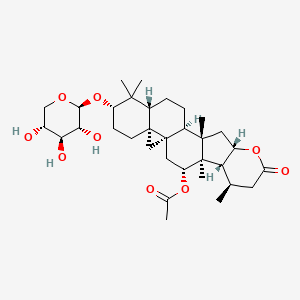
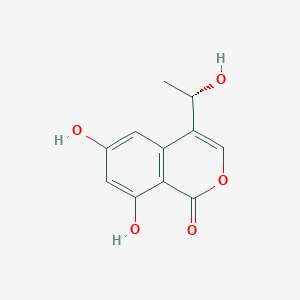
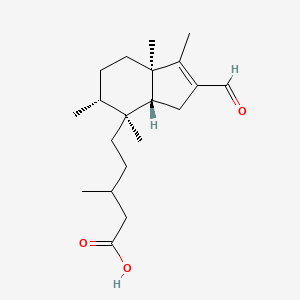
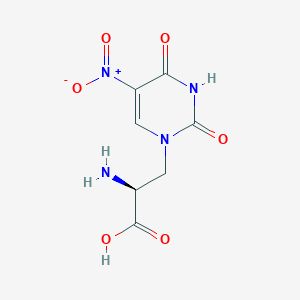
![(2S,3R,5R,9R,10R,13R,14S)-2,3,14-Trihydroxy-10,13-dimethyl-17-((2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6(10H)-one](/img/structure/B1247426.png)